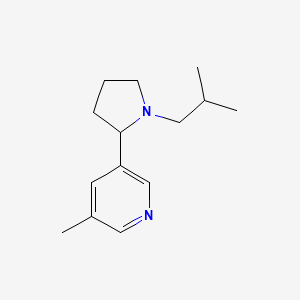
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H5F5O3 and a molecular weight of 256.13 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring, making it a unique and valuable chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves several steps:
Reaction of Trifluorotoluene with Hydrogen Fluoride: This step produces 4-(trifluoromethyl)phenyl fluoride.
Reaction with 2,2-Difluoroethanol: The resulting compound from the first step reacts with 2,2-difluoroethanol to form 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol.
Acid-Catalyzed Esterification: The final step involves the esterification of 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are sensitive to fluorinated compounds.
Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it more reactive and versatile compared to similar compounds, enhancing its utility in various applications .
Properties
Molecular Formula |
C9H5F5O3 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-1-3-6(4-2-5)17-9(12,13)14/h1-4H,(H,15,16) |
InChI Key |
KHUVKUWYAVSZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




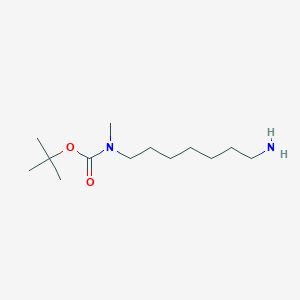
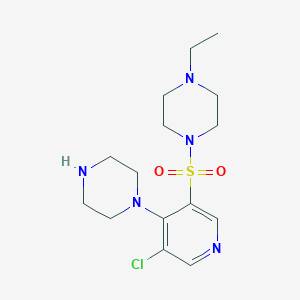
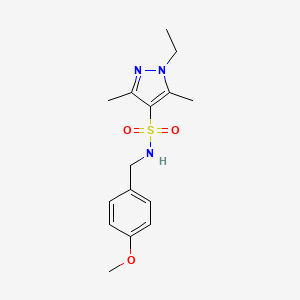
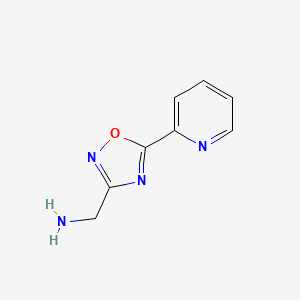

![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
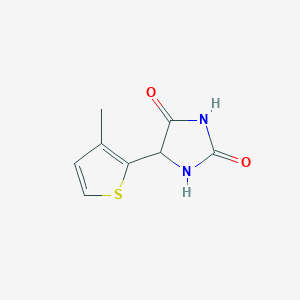
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
